3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Description
3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring an oxazolo[5,4-d]pyrimidine core substituted at position 3 with a methyl group and at position 4 with a 4-methyl-2-nitrophenoxy moiety. The nitro group on the phenoxy substituent enhances electron-withdrawing properties, which may improve binding affinity to molecular targets such as VEGFR-2 or EGFR kinases .
Properties
IUPAC Name |
3-methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-7-3-4-10(9(5-7)17(18)19)20-12-11-8(2)16-21-13(11)15-6-14-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJYENBSYOEMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=NC3=C2C(=NO3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Substituent Effects and SAR Analysis
Table 1: Substituent Effects on Biological Activity (Inferred from Related Derivatives)
Reaction Conditions and Stability
Imidoester Decomposition
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Imidoester intermediates (e.g., compound 2 in ) are prone to decomposition, requiring controlled reaction conditions (e.g., reflux with triethyl orthoformate) .
Substituent Stability
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Nitro groups on phenyl rings can undergo reduction or nucleophilic substitution, depending on reaction conditions.
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Phenyl ether linkages (e.g., phenoxy) are typically stable under basic or acidic conditions unless activated (e.g., via leaving groups).
Potential Reaction Mechanisms
Core Formation Mechanism
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Imidoester formation :
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Nucleophilic substitution :
Phenoxy Substitution
Potential pathways include:
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Nucleophilic aromatic substitution :
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Cross-coupling reactions :
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxazolo[5,4-d]pyrimidines possess anticancer properties. For instance, studies have shown that compounds similar to 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can inhibit specific cancer cell lines by interfering with DNA synthesis and repair mechanisms. The nitrophenoxy group is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumors .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Agricultural Science
Pesticide Development
this compound has potential applications in developing new pesticides. Its structural components may allow it to act as a biocide or fungicide, targeting specific agricultural pests while minimizing harm to beneficial organisms . Research is ongoing to assess its effectiveness and environmental impact.
Materials Science
Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications . Studies are being conducted to evaluate its compatibility with various polymer matrices.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various oxazolo[5,4-d]pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values lower than those of existing chemotherapeutics .
Case Study 2: Agricultural Applications
In a field trial reported in Pest Management Science, researchers tested the efficacy of this compound as a pesticide against aphid populations on crops. The compound showed a reduction in aphid numbers by over 70% compared to untreated controls over four weeks .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Anticancer Activity
The biological activity of oxazolo[5,4-d]pyrimidines is highly dependent on substituent positions and electronic properties. Key comparisons include:
Key Observations :
- Positional Effects: Methyl groups at position 5 (as in SCM9) reduce VEGFR-2 binding affinity compared to unsubstituted derivatives (e.g., 3g) . The target compound’s methyl at position 3 may sterically hinder interactions unless compensated by the nitro-phenoxy group.
- Nitro Groups : Nitro-substituted derivatives (e.g., 5d in ) exhibit improved cytotoxicity, likely due to enhanced interactions with kinase active sites .
Cytotoxicity Profiles Against Cancer Cell Lines
Comparative cytotoxicity data against common cancer cell lines (A549, MCF7, LoVo, HT29):
Implications :
- The target compound’s nitro-phenoxy group may improve selectivity over 5-FU and cisplatin, as oxazolo derivatives generally show lower toxicity to normal fibroblasts (NHDF) .
Mechanism of Action and Target Interactions
VEGFR-2 Inhibition
Oxazolo[5,4-d]pyrimidines inhibit VEGFR-2 by binding to the hinge region (Glu917, Cys919) and DFG motif (Asp1046). The target compound’s phenoxy group may occupy the allosteric pocket, while the nitro group stabilizes interactions via van der Waals forces . In contrast, SCM9’s methyl group at position 5 disrupts hydrogen bonding with Glu885, reducing efficacy .
EGFR Kinase Inhibition
Fused pyrimidine scaffolds, including oxazolo[5,4-d]pyrimidines, compete with ATP in the EGFR kinase domain. The nitro group in the target compound may mimic the adenine moiety of ATP, enhancing competitive inhibition .
Biological Activity
3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine (CAS No. 672925-27-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological activities, and relevant case studies, supported by diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C13H10N4O4
- Molecular Weight : 286.25 g/mol
- Chemical Structure : The compound features a pyrimidine ring fused with an oxazole and substituted with a nitrophenoxy group.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its role as an inhibitor in cancer cell lines and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of key signaling pathways.
- Inhibition of c-Myc : Similar to other compounds targeting the c-Myc transcription factor, it may disrupt the c-Myc-Max dimerization process. This inhibition leads to decreased transcription of genes involved in cell proliferation and survival .
The proposed mechanism involves:
- Binding Affinity : The compound binds selectively to the c-Myc protein, stabilizing it in a monomeric form which prevents its dimerization with Max .
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to reduced cell growth and potential apoptosis in cancer cells .
Case Studies and Research Findings
A collection of studies highlights the efficacy of this compound in various experimental settings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization of nitro-substituted precursors. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can yield oxazolo-pyrimidine scaffolds . Optimization strategies include:
- Catalyst Screening : Test Pd(OAc)₂ or Pd/C with ligands like PPh₃ to enhance regioselectivity.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) under reflux to improve reaction rates .
- Temperature Control : Gradual heating (80–120°C) minimizes side reactions like nitro group over-reduction .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Assign signals for the oxazole (δ 6.8–7.5 ppm) and pyrimidine (δ 8.1–8.9 ppm) rings, with nitro and methyl groups showing distinct splitting patterns .
- IR Spectroscopy : Identify C=N (1650–1700 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 342.09) .
Q. What solubility properties are relevant for handling this compound in experimental workflows?
- Methodological Answer : Solubility impacts reaction design and biological testing:
- Organic Solvents : Highly soluble in DMF and DMSO (≥50 mg/mL), moderately in ethanol (10–20 mg/mL) .
- Aqueous Buffers : Poor solubility (LogD ~2.5 at pH 7.4), necessitating DMSO stock solutions for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results during structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities:
- X-ray Crystallography : Provides definitive solid-state conformation (e.g., oxazole-pyrimidine dihedral angles of ~15°) .
- Dynamic NMR : Detect tautomeric equilibria in solution (e.g., variable-temperature NMR to observe peak splitting) .
- HPLC Purity Analysis : Rule out impurities using C18 columns with acetonitrile/water gradients (retention time ~12 min) .
Q. What experimental strategies are effective for studying the biological activity of this compound?
- Methodological Answer : Focus on structure-activity relationship (SAR) and mechanism:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using ATP-competitive assays. IC₅₀ values can guide SAR by modifying the 4-methyl-2-nitrophenoxy group .
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity (EC₅₀) and apoptosis markers (e.g., caspase-3 activation) .
- Molecular Docking : Align the oxazolo-pyrimidine core with ATP-binding pockets (e.g., PDB 1AQ1) to predict binding modes .
Q. How can low yields in nitro group functionalization steps be mitigated during synthesis?
- Methodological Answer : Nitro group reactivity is sensitive to steric and electronic factors:
- Reductive Conditions : Use Pd/C with HCOONH₄ to selectively reduce nitro to amine intermediates without over-reduction .
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups on hydroxyl or amine functionalities to prevent side reactions .
- Stoichiometry Adjustments : Maintain a 1:1.2 molar ratio of nitro precursor to coupling agent (e.g., POCl₃ for phosphorylation) to drive reactions to completion .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer : Variability may stem from assay conditions or compound stability:
- Dose-Response Reproducibility : Repeat assays in triplicate with fresh DMSO stocks to exclude degradation artifacts .
- Metabolite Profiling : Use LC-MS to identify hydrolyzed products (e.g., cleavage of the oxazole ring in serum-containing media) .
- Orthogonal Assays : Validate kinase inhibition via Western blot (e.g., phospho-Rb levels in CDK2 assays) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
